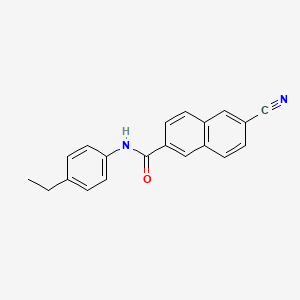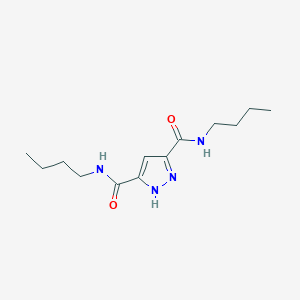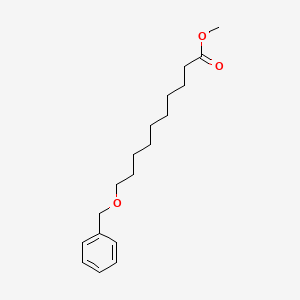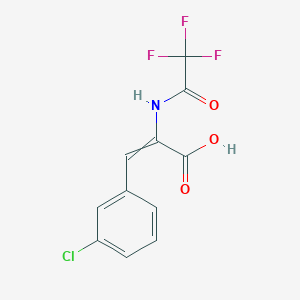
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid is an organic compound that features both chlorophenyl and trifluoroacetamido functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2,2,2-trifluoroacetamide.
Condensation Reaction: The aldehyde group of 3-chlorobenzaldehyde reacts with the amide group of 2,2,2-trifluoroacetamide under basic conditions to form an intermediate.
Dehydration: The intermediate undergoes dehydration to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis may involve:
Catalysts: Use of specific catalysts to increase the reaction rate and yield.
Optimized Conditions: Control of temperature, pressure, and pH to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, ethers, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid: Similar structure but lacks the double bond in the prop-2-enoic acid moiety.
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)but-2-enoic acid: Similar structure with an additional carbon in the chain.
Uniqueness
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid is unique due to the presence of both chlorophenyl and trifluoroacetamido groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
143073-45-4 |
|---|---|
Molekularformel |
C11H7ClF3NO3 |
Molekulargewicht |
293.62 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C11H7ClF3NO3/c12-7-3-1-2-6(4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-5H,(H,16,19)(H,17,18) |
InChI-Schlüssel |
JBDIENTUOWFODM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C=C(C(=O)O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)
![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)

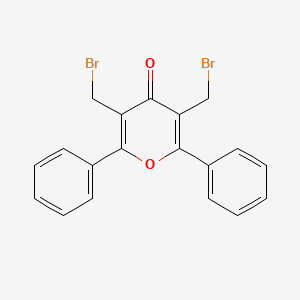

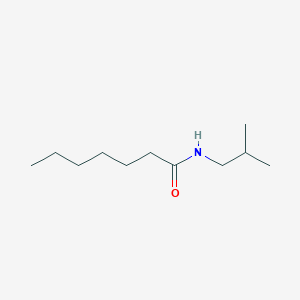
![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
